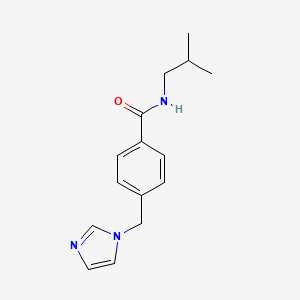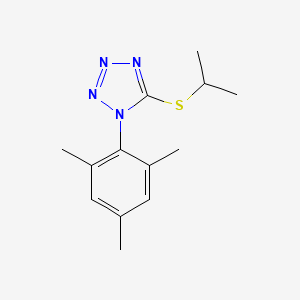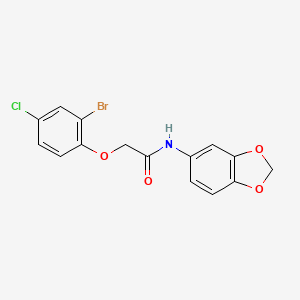
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the GABAA receptor, which is a major neurotransmitter receptor in the central nervous system. Ro 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mecanismo De Acción
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 acts as a competitive antagonist of the GABAA receptor, which means that it binds to the same site on the receptor as the endogenous neurotransmitter GABA. By binding to this site, 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 prevents GABA from binding and activating the receptor, which leads to a decrease in the inhibitory tone of the GABAergic system. This, in turn, can lead to various behavioral and cognitive effects, depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions. In general, it has been shown to decrease the inhibitory tone of the GABAergic system, which can lead to increased excitability and altered neuronal activity. This can result in various behavioral and cognitive effects, such as increased anxiety, impaired learning and memory, and altered motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has several advantages as a tool for scientific research. It is a potent and selective antagonist of the GABAA receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. It has also been extensively studied in various experimental paradigms, which makes it a well-established tool for scientific research.
However, 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 also has some limitations as a research tool. It has been shown to have off-target effects on other neurotransmitter receptors, which can complicate the interpretation of experimental results. It also has limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 and its potential applications in scientific research. One area of interest is the development of more selective GABAA receptor antagonists that can be used to investigate the function of specific receptor subtypes. Another area of interest is the investigation of the effects of GABAA receptor antagonism on various disease states, such as epilepsy, anxiety disorders, and addiction. Finally, there is a need for more research on the off-target effects of 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 and other GABAA receptor antagonists, in order to better understand their mechanisms of action and potential side effects.
Métodos De Síntesis
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The most commonly used method involves the reaction of 4-chloro-N-isobutylbenzamide with 1H-imidazole in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been widely used in scientific research as a tool to study the GABAA receptor and its role in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been used in numerous studies to investigate the effects of GABAA receptor antagonism on various behavioral, cognitive, and neurochemical processes.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(2)9-17-15(19)14-5-3-13(4-6-14)10-18-8-7-16-11-18/h3-8,11-12H,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUFAJUEIDKJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)



![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)

![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)

![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)